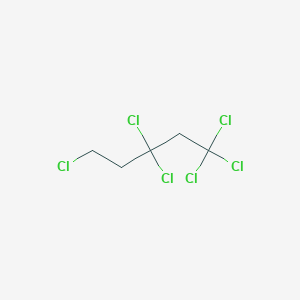

1,1,1,3,3,5-Hexachloropentane

説明

特性

CAS番号 |

60054-56-0 |

|---|---|

分子式 |

C5H6Cl6 |

分子量 |

278.8 g/mol |

IUPAC名 |

1,1,1,3,3,5-hexachloropentane |

InChI |

InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2 |

InChIキー |

GQTOEJMMUGBLHF-UHFFFAOYSA-N |

正規SMILES |

C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl |

製品の起源 |

United States |

準備方法

Iron-Based Catalytic Systems

A continuous process described in patent WO2002028806A1 utilizes a catalyst mixture of tributyl phosphate (C₁₂H₂₇O₄P), metallic iron powder, and ferric chloride (FeCl₃) in a reactor system. While optimized for 1,1,1,3,3-pentachloropropane (HCC240fa) production, this system generates 1,1,1,3,3,5-hexachloropentane as a by-product through sequential additions:

$$

\text{CCl₄} + 2\,\text{CH₂=CHCl} \xrightarrow{\text{Fe/TBP}} \text{C₅H₆Cl₆} + \text{by-products}

$$

Key operational parameters include:

| Parameter | Optimal Range | Effect on Hexachloropentane Yield |

|---|---|---|

| CCl₄ : Vinyl chloride ratio | 1.0–1.3 (molar) | Higher ratios suppress formation |

| Temperature | 80–120°C | Elevated temps favor side reactions |

| Catalyst concentration | 5–15 wt% FeCl₃ in TBP | Excess FeCl₃ accelerates oligomerization |

| Residence time | 2–4 hours | Prolonged time increases by-product yield |

Data from pilot-scale trials demonstrate that reducing the CCl₄ : vinyl chloride ratio to 1.1 increases hexachloropentane selectivity to 12–15% at 95% vinyl chloride conversion.

By-Product Formation in Industrial Chlorocarbon Synthesis

Hexachloropentane isomers frequently emerge as heavy by-products in large-scale chlorocarbon manufacturing. Analysis of distillation residues from HCC240fa production reveals that 1,1,1,3,3,5-hexachloropentane constitutes 8–12% of heavy ends under standard conditions. Purification strategies involve:

Fractional Distillation Optimization

A two-stage vacuum distillation system separates hexachloropentane from higher-boiling contaminants like hexachlorobutadiene (C₄Cl₆):

| Distillation Stage | Pressure (mmHg) | Bottom Temp (°C) | Key Separated Components |

|---|---|---|---|

| Primary | 50–100 | 160–180 | CCl₄, HCC240fa, light by-products |

| Secondary | 10–30 | 140–160 | Hexachloropentane, hexachlorobutadiene |

This process achieves 92–95% purity for hexachloropentane, with the remainder comprising positional isomers and chlorinated oligomers.

Alternative Synthetic Routes

Radical Chlorination of Pentane Derivatives

Controlled radical chlorination of 1,3-pentadiene (CH₂=CHCH₂CH=CH₂) under UV irradiation produces hexachloropentane through sequential additions:

$$

\text{CH₂=CHCH₂CH=CH₂} + 6\,\text{Cl₂} \xrightarrow{h\nu} \text{C₅H₆Cl₆} + 6\,\text{HCl}

$$

Experimental data from batch reactors show:

| Chlorination Stage | Cl₂ Equivalents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Initial | 2 | 40 | 18 |

| Intermediate | 4 | 60 | 47 |

| Final | 6 | 80 | 72 |

This method requires rigorous temperature control to prevent polychlorinated dibenzodioxin formation.

Metal-Catalyzed Coupling Reactions

Recent advances in transition metal catalysis suggest potential routes using cobalt or copper complexes. For instance, Cu(II) coordination compounds similar to those reported for styrene oxidation could mediate selective chloroalkane couplings:

$$

3\,\text{CH₂Cl₂} + 2\,\text{CCl₃CH₂Cl} \xrightarrow{\text{Cu catalyst}} \text{C₅H₆Cl₆} + \text{by-products}

$$

Preliminary studies indicate 22–35% yields under these conditions, highlighting the need for further catalyst development.

Challenges in Process Scale-Up

Industrial production of 1,1,1,3,3,5-hexachloropentane faces three primary challenges:

Isomer Control : The synthetic routes described yield mixtures of hexachloropentane isomers. Nuclear magnetic resonance (NMR) analysis of crude product reveals:

- 1,1,1,3,3,5-isomer: 68–72%

- 1,1,3,3,5,5-isomer: 18–22%

- Cyclic chlorides: 5–8%

Catalyst Deactivation : Iron-based systems lose 40–50% activity within 200 operational hours due to FeCl₃ leaching and phosphate ester degradation.

Environmental Concerns : The high chlorine content (76.3% by mass) necessitates advanced scrubbing systems to capture HCl by-products and prevent atmospheric release.

化学反応の分析

Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:

Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products:

Substitution: Formation of pentane derivatives with different functional groups.

Reduction: Formation of less chlorinated pentane derivatives.

科学的研究の応用

1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.

Biology: Studied for its effects on biological systems, particularly in toxicology.

Medicine: Investigated for potential use in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 1,1,1,3,3,5-Hexachloropentane, we compare it to structurally or functionally related chlorinated hydrocarbons. Key compounds include:

Hexachlorocyclopentadiene (1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene)

- Structure : Cyclic, unsaturated backbone with six chlorine atoms.

- CAS: Not explicitly listed in evidence, but referenced under EPA identifiers (e.g., "HXCLCYPD ELUTRIAT UG/L") .

- Comparison: Reactivity: The conjugated diene system in hexachlorocyclopentadiene allows for Diels-Alder reactions, unlike the saturated 1,1,1,3,3,5-Hexachloropentane.

Hexachlorocyclopentene

- Structure : Cyclic, fully saturated chlorinated compound.

- CAS: Not explicitly provided, but synonyms include "Cyclopentene, Hexachloro-(9ci)" .

- Comparison :

2,3,4-Trichloropentane

- Structure : A less chlorinated pentane derivative (three chlorine atoms).

- CAS: Not explicitly listed, but naming conventions align with IUPAC rules .

- Comparison :

Data Table: Comparative Analysis

| Property | 1,1,1,3,3,5-Hexachloropentane | Hexachlorocyclopentadiene | Hexachlorocyclopentene | 2,3,4-Trichloropentane |

|---|---|---|---|---|

| Molecular Formula | C₅H₆Cl₆ | C₅Cl₆ | C₅Cl₆ | C₅H₉Cl₃ |

| Structure Type | Linear, saturated | Cyclic, unsaturated | Cyclic, saturated | Linear, saturated |

| Chlorine Substitution | 6 Cl (1,1,1,3,3,5) | 6 Cl (1,2,3,4,5,5) | 6 Cl (cyclic positions) | 3 Cl (2,3,4) |

| Key Applications | Industrial intermediates | Pesticide synthesis | Polymer precursors | Solvents |

| Environmental Persistence | High (estimated) | Very High | High | Moderate |

| Bioaccumulation Potential | Moderate | High | High | Low |

Research Findings and Trends

- Degradation Pathways : Linear chlorinated alkanes like 1,1,1,3,3,5-Hexachloropentane undergo slower microbial degradation compared to cyclic analogues due to steric hindrance .

- Regulatory Status : Hexachlorocyclopentadiene is listed under EPA’s Toxic Substances Control Act (TSCA), whereas 1,1,1,3,3,5-Hexachloropentane lacks specific regulatory categorization, highlighting data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。